molecular formula C13H11NO2 B1350444 6-(4-Methylphenoxy)nicotinaldehyde CAS No. 338960-65-9

6-(4-Methylphenoxy)nicotinaldehyde

Cat. No.: B1350444
CAS No.: 338960-65-9
M. Wt: 213.23 g/mol
InChI Key: SISORSWVBWIJDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde typically involves the reaction of 4-methylphenol with nicotinaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenoxy)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: A precursor used in the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde.

    Nicotinaldehyde: A related compound with similar structural features but different functional groups.

    Phenoxyacetic acid: Another compound with a phenoxy group, used in various chemical applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISORSWVBWIJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377271
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338960-65-9
Record name 6-(4-methylphenoxy)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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